2-Methyloxane-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxane-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyloxane with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyloxane is replaced by the cyano group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxane-2-carbonitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid in the presence of acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., H2SO4) or basic conditions (e.g., NaOH).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyloxane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyloxane-2-carbonitrile depends on the specific reaction it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and deprotonation steps. In reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions.
Comparison with Similar Compounds
Acetonitrile: A simple nitrile with a single carbon atom.
Benzonitrile: A nitrile with a benzene ring.
2-Methyloxolane: A similar compound without the nitrile group.
Comparison: 2-Methyloxane-2-carbonitrile is unique due to the presence of both an oxane ring and a nitrile group, which imparts distinct chemical properties. Compared to acetonitrile and benzonitrile, it has a more complex structure, leading to different reactivity and applications. Unlike 2-methyloxolane, the nitrile group in this compound allows for additional chemical transformations.
Properties
IUPAC Name |
2-methyloxane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)4-2-3-5-9-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVIBOKLMPASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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